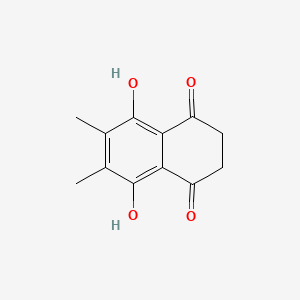
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- is a derivative of naphthoquinone, characterized by the presence of hydroxyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- can be synthesized through several methods. One common approach involves the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride, followed by reductive dechlorination and re-oxidation . Another method includes the oxidation of 5,8-dihydroxy-1-tetralone with manganese dioxide (MnO2) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The hydroxyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as tin(II) chloride . Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
Major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different scientific fields .
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- involves its properties as an oxidizing agent. The compound can generate reactive oxygen species (ROS) such as hydrogen peroxide and superoxide radicals, which can induce oxidative stress in biological systems . This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone): Similar in structure but lacks the additional methyl groups.
Juglone (5-Hydroxy-1,4-naphthoquinone): Another naphthoquinone derivative with different hydroxyl group positioning.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Contains a methyl group but differs in the position of the hydroxyl group.
Uniqueness
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .
Propriétés
Numéro CAS |
88051-38-1 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
5,8-dihydroxy-6,7-dimethyl-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H12O4/c1-5-6(2)12(16)10-8(14)4-3-7(13)9(10)11(5)15/h15-16H,3-4H2,1-2H3 |
Clé InChI |
HWLYVBGVEQSQAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C(=O)CCC(=O)C2=C1O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


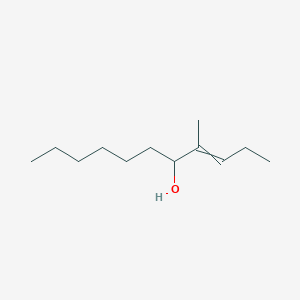
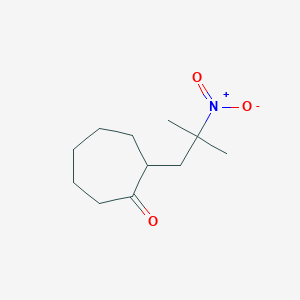
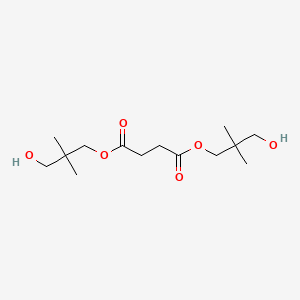
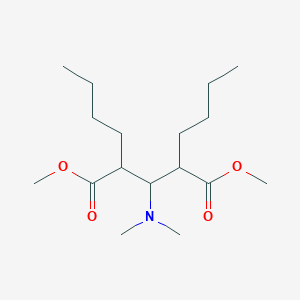
![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)

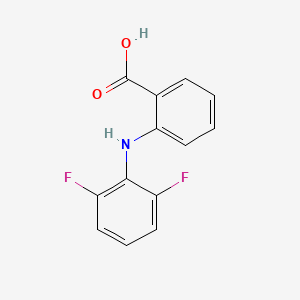
![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)
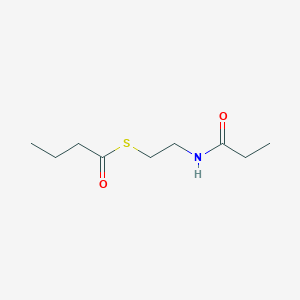
![2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14386798.png)
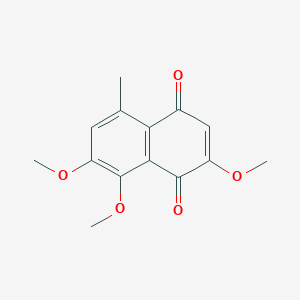
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
![6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione](/img/structure/B14386819.png)
